Levofloxacin N-oxide Acetic Acid Salt
Description
Properties
Molecular Formula |
C₂₀H₂₄FN₃O₇ |
|---|---|
Molecular Weight |
437.42 |
Synonyms |
(3R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Acetic Acid Salt; , (R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxa |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₈H₂₀FN₃O₅·C₂H₄O₂ (total: C₂₀H₂₄FN₃O₇)
- Molecular Weight : 437.419 g/mol
- Structure : Combines levofloxacin N-oxide (C₁₈H₂₀FN₃O₅) with acetic acid (C₂H₄O₂) as the counterion.
- Purity : >95% (HPLC)
- Role : Identified as a degradation product (DP-15) in LC-MS/MS studies and a metabolite of ofloxacin, its racemic counterpart .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Levofloxacin N-oxide Acetic Acid Salt with other levofloxacin derivatives and salts:
Antibacterial Activity
- This compound: Likely reduced activity compared to levofloxacin, as N-oxidation often diminishes antibacterial efficacy.
- Levofloxacin Citrate (LC) : Retains or enhances potency against Gram-positive and Gram-negative bacteria due to improved solubility and bioavailability .
- Dihydroxybenzoate Salts : Maintain antibacterial activity, with LF-26 showing comparable MIC values to levofloxacin against E. coli and S. aureus .
Pharmacokinetic and Metabolic Considerations
- Levofloxacin N-oxide is a known metabolite of ofloxacin, suggesting similar metabolic pathways for levofloxacin derivatives. The acetic acid salt form may influence renal excretion or tissue penetration .
- In contrast, citrate and dihydroxybenzoate salts are engineered to modulate release profiles rather than metabolic behavior .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Levofloxacin N-oxide Acetic Acid Salt in laboratory settings?
- Methodological Answer : When handling this compound, avoid skin/eye contact and inhalation of dust or aerosols. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of skin exposure, immediately remove contaminated clothing and wash with soap and water. For eye contact, flush with water for ≥15 minutes. Work under a fume hood to minimize airborne exposure, and ensure proper ventilation. Fire hazards include the release of toxic gases (e.g., NOx, HF) during combustion; use dry powder or CO₂ extinguishers .
Q. How can researchers distinguish between the diastereomers of this compound?
- Methodological Answer : Diastereomer separation requires chiral chromatographic methods. Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns). Optimize mobile phase conditions (e.g., acetonitrile/water with 0.1% acetic acid) to resolve stereoisomers. Validate the method using reference standards of isolated diastereomers, as provided by suppliers like TRC or CIL .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is typically synthesized via oxidation of levofloxacin using peracetic acid or hydrogen peroxide in acetic acid. Reaction conditions (e.g., molar ratios, temperature) must be optimized to minimize byproducts. Purification involves recrystallization from a solvent system (e.g., ethanol/water) to isolate the acetic acid salt form. Confirm purity via NMR and mass spectrometry .
Advanced Research Questions
Q. How does the acetic acid salt form influence the solubility and stability of Levofloxacin N-oxide compared to other salt forms?
- Methodological Answer : The acetic acid salt enhances aqueous solubility due to improved ionization and hydrogen bonding. Conduct comparative solubility studies in buffers (pH 1–7.4) using shake-flask or HPLC methods. Assess stability under accelerated conditions (40°C/75% RH) via HPLC-UV to monitor degradation products (e.g., decarboxylation or N-oxide reduction). Compare results with other salts (e.g., hydrochloride) to evaluate performance .
Q. What stability-indicating analytical methods are validated for quantifying this compound in complex matrices?
- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column and mobile phase containing 0.5% glacial acetic acid (pH 4.5) to separate the compound from degradation products. Use UV detection at 290–300 nm. Validate linearity (e.g., 10–200 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%). For biological matrices, employ LC-MS/MS to enhance specificity .
Q. How do environmental factors (e.g., pH, temperature) affect the degradation pathways of this compound?
- Methodological Answer : Perform forced degradation studies under acidic/alkaline hydrolysis, oxidative stress (H₂O₂), and photolysis. Monitor degradation kinetics using HPLC and identify products via high-resolution mass spectrometry (HRMS). For example, acidic conditions may promote cleavage of the N-oxide group, while oxidation could yield quinoline derivatives. Correlate degradation rates with Arrhenius plots to predict shelf-life .
Q. What strategies are effective for resolving contradictory data in solubility or bioactivity studies of this compound?
- Methodological Answer : Contradictions often arise from differences in diastereomer ratios or impurity profiles. Characterize batches using chiral HPLC and quantify impurities (e.g., residual levofloxacin) via LC-MS. Replicate studies under standardized conditions (e.g., USP dissolution apparatus for solubility). For bioactivity assays, ensure cell lines (e.g., HK-2 renal cells) are validated for metabolite response .
Q. How can researchers design experiments to assess the ecological impact of this compound?
- Methodological Answer : Evaluate biodegradability using OECD Guideline 301E with activated sludge inoculum. Measure chemical oxygen demand (COD) over 28 days to assess mineralization. Test aquatic toxicity using Daphnia magna or algae models (OECD 202/201). Monitor bioaccumulation potential via octanol-water partition coefficients (log P) and compare with regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
